

# An In-depth Technical Guide to the Physicochemical Properties of Glycyl-glycyl-methionine

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## Compound of Interest

Compound Name: *H-Gly-Gly-Met-OH*

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## Introduction

Glycyl-glycyl-methionine (Gly-Gly-Met) is a tripeptide composed of two glycine residues and a C-terminal methionine residue. As a short-chain peptide, its physicochemical properties are of significant interest in various fields, including drug delivery, biochemistry, and nutritional science. The presence of the sulfur-containing amino acid, methionine, imparts unique characteristics to the peptide, such as susceptibility to oxidation, which can be a critical factor in both its biological function and its stability as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of Glycyl-glycyl-methionine. It includes a summary of its key identifiers and predicted properties, detailed experimental protocols for their determination, and a visualization of a typical workflow for its synthesis and characterization.

## Physicochemical Properties

The quantitative physicochemical data for Glycyl-glycyl-methionine are summarized in the tables below. It is important to note that while some of these properties are based on established values for its constituent amino acids, others are predicted values derived from

computational models due to the limited availability of direct experimental data for this specific tripeptide.

**Table 1: General and Chemical Identifiers**

Property	Value
IUPAC Name	(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-(methylsulfanyl)butanoic acid
Molecular Formula	C9H17N3O4S
Molecular Weight	263.31 g/mol
Canonical SMILES	CSCCC(C(=O)O)NC(=O)CNC(=O)CN
InChI Key	YSDLIYZLOTZZNP-UWVGGRQHSA-N
CAS Number	Not available

**Table 2: Predicted Physicochemical Properties**

Property	Predicted Value	Source
Water Solubility	High (based on constituent amino acids)	General peptide solubility principles
logP	-4.2 (approx.)	Computational models
pKa (Strongest Acidic)	3.5 (approx., C-terminal carboxyl)	Computational models
pKa (Strongest Basic)	8.0 (approx., N-terminal amino)	Computational models
Isoelectric Point (pI)	5.7 (approx.)	Computational models
Melting Point	Decomposes before melting	General peptide characteristics[1][2]

## Experimental Protocols

Accurate determination of the physicochemical properties of peptides like Glycyl-glycyl-methionine is crucial for their application. The following sections detail the standard experimental methodologies for key properties.

## Determination of Aqueous Solubility

The solubility of a peptide is a critical parameter for its formulation and delivery. A common method to determine solubility is the equilibrium solubility method.

Methodology:

- **Preparation of Supersaturated Solution:** A small, accurately weighed amount of Gly-Gly-Met is added to a fixed volume of purified water (e.g., 1 mL) in a sealed vial. The amount added should be in excess of its expected solubility.
- **Equilibration:** The vial is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Peptide:** The solution is centrifuged at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
- **Quantification:** A precise aliquot of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by lyophilizing the supernatant and weighing the residue.
- **Calculation:** The solubility is expressed in units such as mg/mL or g/L.

## Determination of Melting Point

Peptides, particularly smaller ones, often decompose at high temperatures rather than exhibiting a sharp melting point.<sup>[1][2]</sup> Fast Scanning Calorimetry (FSC) is a technique used to overcome this challenge by applying very high heating rates.<sup>[1][2]</sup>

Methodology:

- **Sample Preparation:** A microgram-sized sample of the lyophilized peptide is placed on the FSC sensor.

- **Fast Heating Scan:** The sample is heated at a very high rate (e.g., 20,000 K/s) to minimize thermal decomposition.[2]
- **Detection of Melting Endotherm:** The heat flow is monitored as a function of temperature. The melting event is observed as an endothermic peak.
- **Data Analysis:** The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[1]

## Determination of pKa Values by Potentiometric Titration

The pKa values of the ionizable groups (the N-terminal amine, the C-terminal carboxylic acid, and any ionizable side chains) are crucial for understanding the peptide's charge state at different pH values.[3]

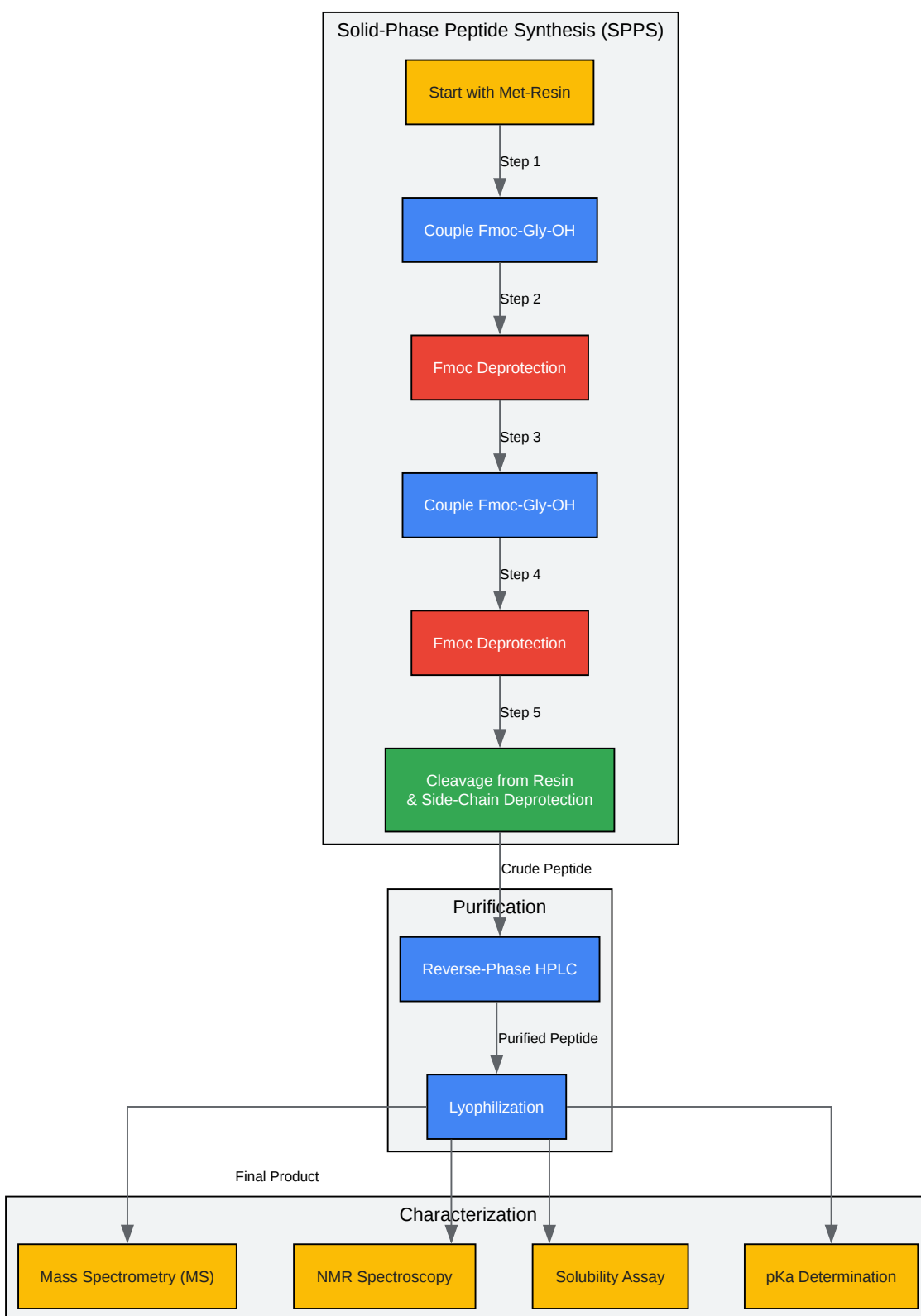
Methodology:

- **Sample Preparation:** A precise amount of Gly-Gly-Met is dissolved in deionized water to create a solution of known concentration (e.g., 1 mM).[4] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[4]
- **Initial pH Adjustment:** The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a starting pH of around 1.8-2.0.[4][5]
- **Titration:** The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.
- **pH Monitoring:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions of the curve. These can be more accurately determined from the inflection points of the first derivative of the titration curve.[5] The procedure should be repeated multiple times to ensure reproducibility.[4]

## Visualizations

## Workflow for Synthesis and Characterization of Glycyl-glycyl-methionine

The following diagram illustrates a typical workflow for the solid-phase synthesis and subsequent characterization of Glycyl-glycyl-methionine.



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Caption: Workflow for the synthesis and characterization of Gly-Gly-Met.

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